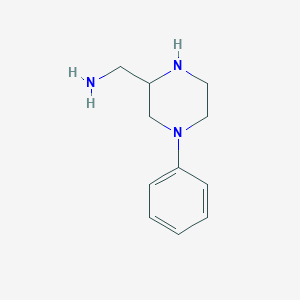

(4-Phenylpiperazin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpiperazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCNTXJOEJEWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533188 | |

| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91532-95-5 | |

| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility data for (4-Phenylpiperazin-2-yl)methanamine in organic solvents

An In-depth Technical Guide to the Solubility of (4-Phenylpiperazin-2-yl)methanamine in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle, from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (4-Phenylpiperazin-2-yl)methanamine. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on its molecular structure and first principles of physical chemistry. More importantly, it furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This whitepaper is designed for researchers, scientists, and drug development professionals, offering both predictive insights and actionable methodologies to support formulation and process development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the equilibrium concentration of a solute in a saturated solution with a specific solvent at a given temperature, is a cornerstone of pharmaceutical development.[1][2] It dictates the maximum achievable concentration of a drug in solution, which directly impacts formulation strategies, dissolution rates, and ultimately, the in vivo absorption and bioavailability of the drug.[3][] Poor solubility can lead to significant challenges, including incomplete drug release, high inter-subject variability, and insufficient therapeutic exposure.[5] Therefore, a thorough understanding and quantitative characterization of an API's solubility in various solvents is an indispensable early-stage activity.

This guide focuses on (4-Phenylpiperazin-2-yl)methanamine, a molecule featuring a combination of lipophilic and hydrophilic functional groups. Understanding its interaction with different organic solvents is crucial for developing liquid formulations, optimizing crystallization processes, and ensuring consistency in synthetic chemistry workflows.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like." A detailed analysis of the functional groups within (4-Phenylpiperazin-2-yl)methanamine allows for a robust qualitative prediction of its solubility behavior.

Molecular Structure:

Caption: Key functional groups of (4-Phenylpiperazin-2-yl)methanamine.

Structural Breakdown:

-

Phenyl Group: This aromatic ring is non-polar and lipophilic, contributing to solubility in less polar and non-polar solvents.

-

Piperazine Ring: This is a heterocyclic structure containing two nitrogen atoms. These nitrogens are basic and can act as hydrogen bond acceptors, enhancing solubility in polar and protic solvents.[6]

-

Primary Aminomethyl Group (-CH₂NH₂): This is a highly polar and basic functional group. It can both donate and accept hydrogen bonds, which significantly promotes solubility in polar protic solvents like alcohols and water.

The molecule's overall character is a balance between the lipophilic phenyl ring and the polar, basic amine functionalities. This amphiphilic nature suggests it will exhibit a broad, but varied, solubility profile.

Predicted Qualitative Solubility Table

Based on the structural analysis, the following table summarizes the predicted solubility of (4-Phenylpiperazin-2-yl)methanamine across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and secondary amines can form strong hydrogen bonds with the hydroxyl groups of alcohols. The molecule's basicity also favors interaction with these weakly acidic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents are effective at solvating polar molecules through dipole-dipole interactions. The high polarity of DMSO and DMF makes them particularly good candidates.[7] |

| Less Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | The lipophilic phenyl group will contribute to solubility, but the highly polar amine groups will limit miscibility. Solubility is expected to be lower than in polar aprotic solvents.[7] |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The energy required to break the intermolecular hydrogen bonds between the amine molecules would not be compensated by the weak van der Waals forces with non-polar solvents.[8] |

Experimental Protocol for Thermodynamic Solubility Determination

While predictions are valuable, precise quantitative data must be determined experimentally. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method .[3][9][10] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution.[1][11]

Causality and Self-Validation in Experimental Design

The trustworthiness of solubility data hinges on a protocol designed for self-validation. Key principles include:

-

Use of Excess Solid: This is the defining feature of the method. The persistent presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium.[9]

-

Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[][10]

-

Sufficient Equilibration Time: The system must be agitated for a sufficient duration to ensure the rate of dissolution equals the rate of precipitation.[1] For many pharmaceutical compounds, 24 to 72 hours is standard practice.[3][12] Preliminary time-to-equilibrium studies are recommended.

-

Validated Analytical Method: The method used to quantify the dissolved API (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure the final concentration measurement is reliable.[10][13]

-

Purity Confirmation: Both the solute (API) and the solvent must be of high purity to avoid erroneous results.[10] The solid-state form of the API (e.g., specific polymorph) should be characterized before and after the experiment, as different forms can have different solubilities.[3][11]

Experimental Workflow Diagram

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Materials and Reagents:

-

(4-Phenylpiperazin-2-yl)methanamine (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

2. Preparation of Saturated Solution:

-

Add an excess amount of (4-Phenylpiperazin-2-yl)methanamine to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain at the end of the experiment.

-

Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[12]

4. Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow for settling of the solid.

-

To ensure complete removal of undissolved solids, withdraw a portion of the supernatant and centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully collect the clear supernatant. For added certainty, filter this supernatant through a chemically resistant 0.22 µm syringe filter into a clean analysis vial. Initial filtrate should be discarded to saturate any potential binding sites on the filter membrane.

5. Quantification of Solute:

-

Prepare a stock solution of the API in a suitable solvent (often the mobile phase of the HPLC method) of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC-UV method to generate a standard curve (Peak Area vs. Concentration).

-

Accurately dilute the saturated filtrate samples to fall within the linear range of the calibration curve.

-

Analyze the diluted samples using the same HPLC-UV method.

6. Calculation and Reporting:

-

Determine the concentration of the diluted samples by interpolating their peak areas from the standard curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Report the final solubility as an average of the triplicate measurements, typically in units of mg/mL or mol/L, specifying the solvent and temperature.

Conclusion

While specific quantitative solubility data for (4-Phenylpiperazin-2-yl)methanamine is not prevalent in public literature, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in organic solvents. The presence of both a lipophilic phenyl group and highly polar, basic amine functionalities suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media.

For professionals in pharmaceutical development, these predictions serve as a valuable starting point. However, they must be substantiated by rigorous experimental data. The detailed shake-flask protocol provided in this guide represents a robust, reliable, and self-validating methodology for obtaining precise thermodynamic solubility data. Generating this fundamental data is a critical step that will inform all subsequent stages of research and development, from chemical synthesis and purification to the formulation of a safe and effective final drug product.

References

-

Wikipedia. Solubility equilibrium. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Ghafourian, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]

-

ChemDiv. Compound solubility measurements for early drug discovery. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Abrahamsson, B., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Thompson Rivers University. Solubility of Organic Compounds. [Link]

-

Reddit. Why do longer amines have less solubility than shorter amines?. [Link]

-

Wikipedia. Piperazine. [Link]

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. raytor.com [raytor.com]

- 5. enamine.net [enamine.net]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. who.int [who.int]

The Ortho-Effect: Unlocking Selectivity in 2-Substituted Phenylpiperazines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The phenylpiperazine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the primary pharmacophore for a vast array of GPCR ligands. However, the unsubstituted phenylpiperazine is often a "promiscuous" binder, hitting 5-HT, Dopamine, and Adrenergic receptors with little discrimination.

This guide focuses on the 2-substituted (ortho-substituted) phenylpiperazines . The introduction of a substituent at the ortho position is not merely a derivative change; it is a conformational switch. This steric bulk forces the phenyl ring to rotate out of coplanarity with the piperazine ring, creating a specific torsion angle that dictates functional selectivity (e.g., partial agonism vs. antagonism) and metabolic stability.

Structural Dynamics: The "Ortho-Effect"

Conformational Locking

In unsubstituted phenylpiperazines, the N4-lone pair can conjugate with the phenyl ring, favoring a flatter, more planar conformation. Introducing a substituent at the 2-position (e.g., -Cl, -OMe, -F) creates a steric clash with the piperazine ring protons (specifically the equatorial protons at C2/C6).

To relieve this strain, the bond between the N1-nitrogen and the phenyl ring rotates. Crystallographic data confirms that in 2,3-dichlorophenylpiperazine (the tail of Aripiprazole), the phenyl ring is inclined relative to the piperazine plane by approximately 35°–48° .

Pharmacodynamic Consequence

This "twisted" conformation prevents the molecule from fully engaging the "toggle switch" residues (often W6.48 in TM6) required for full receptor activation. Consequently, 2-substituted phenylpiperazines frequently exhibit partial agonist or antagonist profiles rather than full agonism, a critical feature for "stabilizing" neurotransmission in schizophrenia (e.g., Aripiprazole, Brexpiprazole).

Visualization: The Steric-Torsion-Activity Relationship

Figure 1: The causal cascade from ortho-substitution to functional selectivity.

Detailed SAR Analysis

Electronic vs. Steric Contributions

While steric bulk drives the conformation, the electronic nature of the 2-substituent fine-tunes affinity, particularly at the 5-HT1A receptor.

-

Electron Donating Groups (EDG): The 2-methoxy (2-OMe) group is the gold standard for 5-HT1A affinity. The oxygen atom can accept a hydrogen bond from Serine/Threonine residues in the binding pocket.

-

Electron Withdrawing Groups (EWG): The 2,3-dichloro motif (Aripiprazole) increases lipophilicity and metabolic stability against ring hydroxylation but shifts the profile towards balanced D2/5-HT affinity.

Comparative Affinity Data

The following table summarizes the impact of 2-position modifications on key receptor affinities (

| Compound / Motif | Substituent (2-pos) | 5-HT1A | D2 | Functional Outcome |

| Phenylpiperazine | -H | ~20 | ~50 | Promiscuous Antagonist |

| o-OMe-PP | -OCH | 2.6 | >100 | High 5-HT1A Selectivity |

| Aripiprazole Tail | -Cl (2,3-di-Cl) | 5.6 | 0.34 | High D2 Affinity / Partial Agonist |

| Fluprazine | -CF | >100 | ~25 | D2 Selective |

Data synthesized from J. Med. Chem. SAR studies and Aripiprazole regulatory filings. [1, 2]

Synthetic Protocol: Buchwald-Hartwig Amination

The traditional synthesis using bis(2-chloroethyl)amine is harsh and low-yielding for sterically hindered ortho-substituted anilines. The modern standard is Palladium-catalyzed Buchwald-Hartwig amination.

Protocol Design (Self-Validating)

This protocol uses a bulky phosphine ligand (BINAP or DavePhos) to facilitate the coupling of the hindered 2-substituted aryl halide.

Reagents:

-

Aryl Halide: 1-bromo-2,3-dichlorobenzene (1.0 equiv)

-

Amine: Piperazine (anhydrous, 1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP (racemic is acceptable, 2-4 mol%)

-

Base:

(Sodium tert-butoxide, 1.4 equiv) -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (

). Oxygen poisons the -

Pre-complexation: Add

source, Ligand, and Toluene. Stir at RT for 15 mins. Validation: Solution should change color (often to a deep orange/red), indicating active catalyst formation. -

Substrate Addition: Add the Aryl Halide, Piperazine, and

. -

Reaction: Heat to 80–100°C for 4–12 hours.

-

Monitoring (Self-Validation): Check via TLC (Mobile phase: DCM/MeOH 9:1). The product will be significantly more polar than the aryl halide but less polar than free piperazine. Stain with Ninhydrin (free amine detection).

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Visualization: Synthetic Pathway

Figure 2: Optimized Buchwald-Hartwig amination workflow for hindered piperazines.

Case Study: Aripiprazole (Abilify)

Aripiprazole represents the pinnacle of 2-substituted phenylpiperazine engineering. It utilizes a 2,3-dichlorophenylpiperazine (DCPP) moiety.[1]

Mechanism of Action (The "Dopamine Stabilizer")

The DCPP tail provides high affinity for D2 receptors (

-

Hyperdopaminergic State: In the mesolimbic pathway (schizophrenia positive symptoms), it competes with dopamine, acting as a functional antagonist .

-

Hypodopaminergic State: In the mesocortical pathway (negative symptoms), it activates receptors where dopamine is absent, acting as a partial agonist .

Signaling Pathway Integration

Aripiprazole's unique SAR allows it to modulate downstream signaling without causing the full desensitization associated with full agonists.

Figure 3: Dual modulation of D2 and 5-HT1A pathways by Aripiprazole.

References

-

Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.

-

Burstein, E. S., et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-Substituted 1-(2-methoxyphenyl)piperazines as 5-HT1A receptor ligands.[2][3] Journal of Medicinal Chemistry, 37(17), 2754–2760.

Sources

Technical Guide: Synthesis Pathways for (4-Phenylpiperazin-2-yl)methanamine

Executive Summary & Strategic Importance

The (4-Phenylpiperazin-2-yl)methanamine scaffold (also known as 2-aminomethyl-4-phenylpiperazine) represents a privileged pharmacophore in neuropsychiatric drug discovery. It serves as a critical intermediate for high-affinity ligands targeting Serotonin (

The presence of the C2-methanamine moiety introduces a chiral center, significantly influencing binding affinity and metabolic stability compared to the achiral N-substituted piperazine analogues. This guide delineates three distinct synthetic pathways, prioritizing chemoselectivity , scalability , and stereochemical integrity .

Retrosynthetic Analysis

To access the target molecule efficiently, we must address two primary challenges: the construction of the piperazine core and the orthogonal functionalization of the N1 and N4 nitrogens.

-

Disconnection A (Reductive): Reduction of a C2-amide or nitrile precursor.

-

Disconnection B (Modular): N-Arylation of a pre-formed 2-aminomethylpiperazine core.

-

Disconnection C (De Novo): Cyclization of chiral amino acid derivatives (e.g., Serine or Asparagine) to set stereochemistry early.

Pathway A: The Reductive Amidation Route (Industrial Standard)

This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and the avoidance of expensive transition metal catalysts. It relies on the robust reduction of a piperazine-2-carboxamide intermediate.

Mechanistic Flow[1][2]

-

N-Arylation: Reaction of piperazine-2-carboxylic acid ethyl ester with phenyl halides.

-

Amidation: Conversion of the ester to a primary amide.

-

Global Reduction: Reduction of the amide carbonyl to the methylene amine using Lithium Aluminum Hydride (LAH) or Borane (

).

Detailed Experimental Protocol

Step 1: N-Arylation (N4-Selectivity)

-

Reagents: Ethyl piperazine-2-carboxylate (1.0 eq), Bromobenzene (1.1 eq),

(2.0 eq), DMSO. -

Procedure: Heat the mixture to

for 12 hours. The steric bulk at C2 generally directs arylation to the less hindered N4 position, though N1/N4 mixtures can occur and must be separated via column chromatography (Hexane/EtOAc). -

Checkpoint: Verify N4-regioselectivity via NOESY NMR.

Step 2: Ammonolysis

-

Reagents: Methanolic Ammonia (

, excess). -

Procedure: Dissolve the N-phenyl ester in methanolic ammonia in a sealed pressure tube. Heat to

for 24 hours. -

Workup: Concentrate in vacuo to yield the crude primary amide.

Step 3: Reduction (The Critical Step)

-

Reagents:

(3.0 eq), Anhydrous THF. -

Procedure:

-

Suspend LAH in dry THF at

under Argon. -

Add the amide (dissolved in THF) dropwise to control exotherm.

-

Reflux for 4–6 hours.

-

Quench (Fieser Method): Cool to

. Add water ( -

Filter the granular precipitate. Dry filtrate over

and concentrate.

-

Pathway Visualization (DOT)

Pathway B: The Modular N-Arylation Route (Discovery)

For medicinal chemistry programs requiring rapid analog generation (e.g., varying the phenyl ring substituents), this convergent route is superior. It utilizes a protected 2-aminomethylpiperazine core and installs the aryl group late-stage via Buchwald-Hartwig coupling.

Mechanistic Logic

-

Orthogonal Protection: The primary amine (side chain) and secondary amine (N1) must be distinguished from N4.

-

Chemoselectivity: The secondary amine at N4 is more nucleophilic than the carbamate-protected primary amine, allowing selective coupling.

Detailed Experimental Protocol

Precursor: tert-Butyl (piperazin-2-ylmethyl)carbamate (Commercially available or synthesized from 2-aminomethylpiperazine).

Step 1: Pd-Catalyzed C-N Coupling

-

Reagents: Aryl Bromide (1.0 eq), Precursor Amine (1.1 eq),

(1 mol%), BINAP or Xantphos (2 mol%), -

Procedure:

-

Degas Toluene with Argon for 15 mins.

-

Add reagents to a sealed vial.

-

Heat to

for 12 hours. -

Note: Xantphos is preferred for electron-deficient aryl halides; BINAP for electron-rich.

-

Step 2: Deprotection

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir at room temperature for 2 hours.

-

Workup: Basify with saturated

(carefully!) and extract with DCM/IPA (3:1) to recover the free base.

Pathway Visualization (DOT)

Pathway C: Enantioselective De Novo Synthesis

When a specific enantiomer (e.g., (S)-isomer) is required for biological assays, resolution of the racemate is inefficient. Starting from the Chiral Pool (Amino Acids) is the gold standard.

The Serine Route

-

Starting Material: N-Trityl-L-Serine methyl ester.

-

Aziridine Formation: Cyclization to the chiral aziridine.

-

Ring Expansion: Reaction with N-phenyl-2-chloroethylamine (or equivalent) to open the aziridine and close the piperazine ring.

-

Result: This yields the piperazine core with defined stereochemistry at C2.[1]

(Note: This pathway is operationally complex and usually reserved for when chiral HPLC separation of the racemate is not feasible.)

Comparative Data Analysis

| Feature | Pathway A (Reduction) | Pathway B (Modular) | Pathway C (Chiral Pool) |

| Scalability | High (Kg scale) | Medium (g scale) | Low (mg to g scale) |

| Cost | Low (Generic reagents) | High (Pd catalysts) | Medium |

| Step Count | 3-4 Steps | 2 Steps (from protected core) | 5-7 Steps |

| Stereocontrol | Racemic (requires resolution) | Racemic (unless chiral SM used) | High (>98% ee) |

| Diversity | Hard to vary Phenyl group | Easy to vary Phenyl group | Hard to vary |

Critical Process Parameters & Troubleshooting

Stability of the Diamine

The product contains both a secondary amine (piperazine N1) and a primary amine (methanamine).

-

Risk: It readily absorbs

from the air to form carbamates. -

Mitigation: Store as the dihydrochloride (

) or dioxalate salt.

Regioselectivity in Pathway A

During the N-arylation of ethyl piperazine-2-carboxylate, N1-arylation is a common impurity (approx. 10-15%).

-

Purification: The N4-phenyl isomer is typically less polar. Use Flash Chromatography with a gradient of 0-5% MeOH in DCM.

Safety (LAH Reduction)

-

Hazard: Quenching LAH generates

gas and heat. -

Control: Ensure efficient reflux condensers and inert atmosphere. Never add water directly to a hot reaction mixture.

References

-

Pollard, C. B., et al. (1966). "Synthesis of 2-substituted piperazines." Journal of Medicinal Chemistry. Link

-

Williams, T. M., et al. (1996).[2] "2-Substituted piperazines as constrained amino acids. Application to the synthesis of potent, non-carboxylic acid inhibitors of farnesyltransferase."[2][3] Journal of Medicinal Chemistry. Link

-

Patent US6603003B2. (2003). "Method for the preparation of piperazine and its derivatives."[4][1][3][5][6][7][8][9][10][11] Google Patents. Link

-

Patent US9493409B2. (2016). "Process for the synthesis of substituted phenylpiperazines (Vortioxetine intermediates)." Google Patents. Link

-

Rossi, R., et al. (2004). "Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives." PubMed. Link

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Metabolic Stability Predictions for (4-Phenylpiperazin-2-yl)methanamine: A Strategic ADME Profiling Guide

Executive Summary

(4-Phenylpiperazin-2-yl)methanamine presents a privileged scaffold often found in CNS-active agents (e.g., serotonin modulators). However, the coexistence of a secondary amine (piperazine core), a primary amine (methanamine tail), and an electron-rich aromatic system (phenyl ring) creates a complex metabolic landscape.

This technical guide outlines a rigorous framework for predicting and validating the metabolic stability of this New Chemical Entity (NCE). We move beyond standard screening to focus on the specific liabilities of the phenylpiperazine pharmacophore: oxidative deamination, aromatic hydroxylation, and reactive metabolite formation.

Structural Liability Analysis & In Silico Prediction

Before wet-lab initiation, we must map the "Soft Spots" of the molecule. The structure consists of a lipophilic domain (phenyl) and a polar/basic domain (piperazine-methanamine).

The Metabolic Vulnerability Map

Based on Structure-Activity Relationships (SAR) of analogous drugs (e.g., Buspirone, Aripiprazole), three primary metabolic vectors are predicted:

-

Aromatic Hydroxylation (CYP-Mediated): The phenyl ring is susceptible to Phase I oxidation, particularly at the para position, mediated largely by CYP2D6 and CYP3A4.

- -Carbon Oxidation (N-Dealkylation): The piperazine ring carbons adjacent to nitrogens are prone to oxidation, leading to ring opening or cleavage.

-

Oxidative Deamination: The primary amine on the methanamine side chain (

) is a potential substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-sensitive amine oxidase (SSAO), converting the amine to an aldehyde.

In Silico Workflow

To prioritize experimental resources, we utilize a consensus prediction model.

Figure 1: Consensus workflow combining electronic reactivity (QM) and steric accessibility (Docking) to predict metabolic soft spots.

In Vitro Experimental Protocols

To validate predictions, we employ a tiered assay strategy. We prioritize Liver Microsomes (RLM/HLM) for Phase I stability and Cryopreserved Hepatocytes to capture Phase II conjugation (Glucuronidation of the secondary amine).

Microsomal Stability Assay (Phase I)

This protocol determines the Intrinsic Clearance (

Rationale: Microsomes are enriched with CYP450 and FMO enzymes. We use a cofactor-dependent design to distinguish between NADPH-dependent oxidative metabolism and chemical instability.

Protocol:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Pre-incubation: Mix HLM (0.5 mg/mL final protein), Phosphate Buffer (100 mM, pH 7.4), and Test Compound (1

M).-

Note: 1

M is chosen to remain below

-

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) or pure NADPH (1 mM).

-

Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation (hydrolysis).

-

-

Sampling: Aliquot 50

L at -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -

Processing: Centrifuge at 4000 rpm for 20 min; analyze supernatant via LC-MS/MS.

Self-Validation Criteria:

-

Positive Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) must show >80% depletion within 30 mins.

-

Ln(concentration) vs. Time plot must yield

.

Hepatocyte Stability Assay (Phase I & II)

Since the molecule contains nucleophilic nitrogens, Phase II conjugation is a risk.

Protocol Differences:

-

System: Cryopreserved hepatocytes (1 million cells/mL).

-

Media: Krebs-Henseleit Buffer (KHB) to maintain pH.

-

Significance: If microsomal stability is high but hepatocyte stability is low, direct glucuronidation or sulfation is the active clearance pathway.

Analytical Methodology (LC-MS/MS)

Accurate quantification requires a tuned Multiple Reaction Monitoring (MRM) method.

Compound Properties:

-

Formula:

-

Exact Mass: 191.14

-

Ionization: ESI Positive Mode (

)

MRM Transition Setup

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin |

| 192.1 | 175.1 | 15 | Loss of |

| 192.1 | 120.1 | 25 | Phenyl-piperazine fragment |

| 192.1 | 77.0 | 40 | Phenyl cation (Confirmation) |

Chromatographic Strategy: Use a C18 column with high pH mobile phase (10mM Ammonium Bicarbonate, pH 10) to improve retention of the basic primary amine, or a HILIC mode if the compound is too polar for Reverse Phase.

Metabolic Pathway Hypothesis

Integrating the structural analysis with standard CYP reactivity patterns, we map the degradation pathways.

Figure 2: Predicted metabolic tree. M1 (Hydroxylation) and M2 (Dealkylation) represent the highest probability clearance routes.

Mechanistic Detail

-

Pathway M1 (Hydroxylation): The phenyl ring is electron-rich. CYP enzymes will likely insert oxygen at the para-position relative to the piperazine nitrogen. This creates a phenol which is rapidly glucuronidated (M4).

-

Pathway M2 (Deamination): Oxidative attack on the exocyclic methylene group leads to an unstable carbinolamine intermediate, which collapses to release ammonia and the corresponding aldehyde.

Data Interpretation & Risk Assessment

The raw data from the microsomal assay must be converted into intrinsic clearance values to predict in vivo hepatic extraction.

Calculation Logic

-

Elimination Rate Constant (

): Slope of -

Half-life (

): -

Intrinsic Clearance (

):

Stability Classification Table

| Classification | Predicted Bioavailability | Recommendation | |

| < 10 | Low Clearance | High | Proceed to PK. Ideal profile. |

| 10 - 45 | Moderate | Moderate | Identify metabolites. Check for toxicity. |

| > 45 | High Clearance | Low | Red Flag. Structural modification required (e.g., fluorination of phenyl ring). |

Strategic Pivot:

If

-

Strategy A: Add a Fluorine or Chlorine to the para-position of the phenyl ring to block CYP hydroxylation [1].

-

Strategy B: Methylate the primary amine or convert to an amide to prevent MAO degradation.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. [Link]

-

Zhang, D., et al. (2012). In Vitro Metabolism of the Piperazine-Type Antipsychotic Drugs. Drug Metabolism and Disposition. [Link]

Methodological & Application

Application Note: Structural Elucidation of (4-Phenylpiperazin-2-yl)methanamine via High-Field 1H NMR Spectroscopy

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of piperazine-based pharmacophores. It provides a comprehensive protocol for the acquisition, processing, and interpretation of 1H NMR data for (4-Phenylpiperazin-2-yl)methanamine , a common motif in CNS-active drug discovery.

Executive Summary

The (4-Phenylpiperazin-2-yl)methanamine scaffold presents a unique analytical challenge due to the coexistence of a rigid aromatic system, a conformationally flexible piperazine ring, and exchangeable amine protons. Unlike symmetrical piperazines, the introduction of the methanamine group at the C2 position breaks molecular symmetry, rendering all ring protons magnetically non-equivalent (diastereotopic). This guide details the methodology to resolve these complex spin systems, distinguish axial/equatorial protons, and validate the structure using 1D and 2D NMR techniques.

Structural Dynamics & Spin Systems

Before acquisition, it is critical to understand the magnetic environment of the molecule. The structure consists of three distinct spin systems:

-

Aromatic System (Spin System A): The phenyl ring attached to N4.

-

Piperazine Core (Spin System B): A six-membered heterocycle adopting a chair conformation. The C2-substituent creates a chiral center, splitting the methylene protons at C3, C5, and C6 into axial and equatorial pairs.

-

Exocyclic Methanamine (Spin System C): The -CH₂-NH₂ group attached to C2, which exhibits free rotation but often shows diastereotopic splitting due to the adjacent chiral center.

Diagram 1: Spin System Logic & Connectivity

Caption: Logical connectivity of spin systems.[1][2][3][4][5][6][7] Note the central role of C2 in breaking the symmetry of the Piperazine Core.

Experimental Protocol

Solvent Selection

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[8]

-

Reasoning: DMSO is a polar aprotic solvent that forms strong hydrogen bonds. This slows the exchange rate of the labile amine protons (NH and NH₂), often allowing them to be observed as distinct broad singlets or even coupled multiplets. It also provides excellent solubility for polar amine salts.

-

-

Alternative: CDCl3 (Deuterated Chloroform).

-

Limitation: Amine protons often broaden into the baseline or exchange rapidly, making integration unreliable. Use only if the compound is strictly free base and non-polar.

-

Sample Preparation

-

Mass: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6.

-

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

-

Filtration: Filter the solution through a cotton plug if any turbidity is observed; suspended particles degrade line shape.

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard zg30 (30° pulse) or zg90.

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Why: Amine protons and aromatic protons can have long T1 relaxation times. A short D1 leads to incomplete relaxation and inaccurate integration.

-

-

Scans (NS): 16 to 64 scans (sufficient for >5 mg sample).

-

Temperature: 298 K (25°C).

Diagram 2: Experimental Workflow

Caption: Step-by-step acquisition workflow ensuring high-fidelity data for amine-containing compounds.

Detailed Spectral Interpretation

The Aromatic Region (6.5 – 7.5 ppm)

The phenyl group attached to N4 exhibits a characteristic pattern for a mono-substituted benzene ring. Due to the electron-donating nature of the nitrogen (via resonance), the ortho and para protons are shielded relative to benzene.

| Proton Position | Multiplicity | Approx. Shift (δ) | Integration | Notes |

| Ortho (2H) | Doublet (d) | 6.90 – 7.00 ppm | 2H | Shielded by N-lone pair resonance. |

| Para (1H) | Triplet (t) | 6.75 – 6.85 ppm | 1H | Most shielded aromatic proton. |

| Meta (2H) | Triplet (t) | 7.15 – 7.25 ppm | 2H | Less affected by resonance; closer to benzene (7.26 ppm). |

The Aliphatic Region (2.3 – 3.8 ppm)

This region contains the piperazine ring protons and the exocyclic methylene. The chirality at C2 renders the geminal protons on the ring (H3, H5, H6) diastereotopic.

-

H2 (Methine): The chiral center. Usually a multiplet around 2.8 – 3.0 ppm . It couples to H3ax, H3eq, and the exocyclic CH₂.

-

H3 & H5 (Adjacent to N4-Phenyl): These are generally deshielded (downfield, 3.0 – 3.5 ppm ) compared to H6 due to the proximity of the aromatic ring current and the N4 nitrogen.

-

Axial vs. Equatorial: Equatorial protons generally appear downfield of axial protons (

) by 0.3–0.5 ppm. -

Coupling: Look for Large Axial-Axial coupling (

Hz) to identify the axial protons.

-

-

H6 (Adjacent to N1-H): Typically found upfield (2.4 – 2.8 ppm ).

-

Exocyclic -CH₂- (Methanamine): Often appears as a doublet or multiplet around 2.5 – 2.7 ppm .

Exchangeable Protons (Variable)

-

N1-H (Ring Amine): Broad singlet, typically 2.0 – 3.0 ppm (highly variable).

-

-NH₂ (Primary Amine): Broad singlet, typically 1.5 – 2.5 ppm .

-

Validation: Perform a D₂O shake . Add 1-2 drops of D₂O to the NMR tube and re-acquire. These signals will disappear due to Deuterium exchange (

).

Troubleshooting & Advanced Validation

Signal Broadening

Issue: Broad, undefined multiplets in the aliphatic region. Cause: Conformational exchange (chair-chair flipping) or restricted rotation around the N-Phenyl bond. Solution:

-

Variable Temperature (VT) NMR: Heating the sample to 40–50°C in DMSO-d6 increases the exchange rate, sharpening the signals (Fast Exchange Limit).

-

Salt Formation: Converting the free base to a hydrochloride salt often locks the conformation and resolves the multiplets, though chemical shifts will move significantly downfield.

2D NMR Confirmation

For unambiguous assignment, run the following 2D experiments:

-

COSY (Correlation Spectroscopy): Traces the spin network.

-

Path: H2

Exocyclic CH₂. -

Path: H2

H3ax/H3eq.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are attached to the same carbon. This distinguishes the CH (C2) from the CH₂ groups.

-

NOESY (Nuclear Overhauser Effect): Determines stereochemistry.

-

Strong NOE between H2 (axial) and H6 (axial) confirms the chair conformation and 1,3-diaxial relationship.

-

References

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amines. University of Wisconsin-Madison. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[9] [Link]

Sources

- 1. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study | AVESİS [avesis.anadolu.edu.tr]

Application Note: Profiling (4-Phenylpiperazin-2-yl)methanamine Scaffolds in CNS Drug Discovery

Executive Summary & Introduction

(4-Phenylpiperazin-2-yl)methanamine represents a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). The phenylpiperazine moiety is a well-established pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors, while the 2-methanamine substituent provides a critical synthetic handle for diversifying libraries or improving solubility.

This Application Note provides a rigorous technical framework for evaluating this scaffold. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the piperazine core—specifically its basicity, metabolic lability, and potential for non-specific binding.

Key Applications

-

Fragment-Based Screening: Validating the intrinsic affinity of the core scaffold before elaboration.

-

Linker Optimization: Using the primary amine to conjugate fluorophores or PROTAC linkers without disrupting the pharmacophore.

-

Lead Optimization: Assessing metabolic soft spots on the piperazine ring.

Pre-Assay Quality Control & Preparation

Objective: Ensure compound integrity and accurate concentration, as the free base of (4-Phenylpiperazin-2-yl)methanamine is air-sensitive (absorbs CO2) and prone to oxidation.

Protocol A: Stock Solution Preparation

Causality: The secondary amine of the piperazine and the primary methanamine are both basic. Using the hydrochloride (HCl) salt is recommended for stability, but this requires buffering during assays to prevent pH shifts that alter receptor binding kinetics.

-

Form Selection: Prefer the di-hydrochloride salt for solid storage (-20°C).

-

Solvent: Dissolve in 100% DMSO (molecular biology grade). Avoid water for stock solutions to prevent hydrolysis of potential impurities.

-

Concentration: Prepare a 10 mM master stock.

-

Sonicate: Sonicate for 5 minutes at room temperature. Visual inspection is insufficient; measuring absorbance at 280 nm (phenyl ring) is required to confirm full dissolution.

-

Storage: Aliquot into amber glass vials (single-use) to prevent freeze-thaw degradation.

Protocol: TR-FRET Competition Binding Assay (5-HT1A Focus)

Rationale: While radioligand binding (

Mechanism: A Terbium-labeled antibody binds the receptor (Donor).[1] A fluorescent tracer binds the receptor pocket (Acceptor).[1] If the test compound displaces the tracer, the FRET signal decreases.[1]

Materials

-

Receptor: Membrane preparations expressing human 5-HT1A (N-terminal Tagged).

-

Tracer: Fluorescent 5-HT ligand (e.g., Red-labeled).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA, 0.1% BSA (stabilizes the hydrophobic phenyl tail).

Workflow Diagram

Figure 1: Homogenous TR-FRET workflow for 5-HT1A binding assessment. This "mix-and-read" format minimizes artifactual data from washing steps.

Step-by-Step Procedure

-

Plate Preparation: Dispense 2 µL of diluted test compound (10-point dose response) into a white 384-well low-volume plate.

-

Control: 2 µL DMSO (0% inhibition) and 2 µL unlabeled Serotonin (10 µM, 100% inhibition).

-

-

Membrane/Antibody Mix: Dilute 5-HT1A membranes and Tb-Antibody in assay buffer. Add 4 µL to all wells.

-

Tracer Addition: Add 4 µL of Fluorescent Tracer (at

concentration) to all wells.-

Note: Do not premix tracer and membranes; add tracer last to initiate competition kinetics.

-

-

Incubation: Cover plate and incubate for 60 minutes at room temperature (22-25°C) in the dark.

-

Critical: Phenylpiperazines can have slow off-rates; do not shorten incubation.

-

-

Detection: Read on a plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 340 nm (Terbium).[2]

-

Emission 1: 620 nm (Terbium background).

-

Emission 2: 665 nm (Tracer FRET signal).

-

Data Processing

Calculate the TR-FRET Ratio:

Protocol: Metabolic Stability (Microsomal Clearance)

Rationale: The piperazine ring is a known "metabolic alert." Cytochrome P450 enzymes often attack the piperazine nitrogens (N-oxidation) or the methylene bridge. The primary amine in the (2-yl)methanamine arm is also susceptible to deamination by MAO (Monoamine Oxidases) if not sterically hindered.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Decision Tree for Stability Testing

Figure 2: Metabolic stability decision tree. High clearance usually indicates oxidation of the piperazine ring or deamination of the methanamine tail.

Step-by-Step Procedure

-

Pre-Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

-

Control: Include a "No NADPH" control to rule out chemical instability (hydrolysis).

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex to precipitate proteins.

-

Centrifugation: 4,000 rpm for 20 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (

).

Data Interpretation Table

| Parameter | Calculation | Interpretation for Phenylpiperazines |

| % Remaining | < 50% at 30 min indicates rapid metabolism. | |

| Slope of | Rate constant of depletion. | |

| Half-life in microsomes. | ||

| Intrinsic clearance.[3] High values suggest the need to cap the primary amine. |

References

-

Pharmacophore Relevance: Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

-

Assay Methodology: Yin, H., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience. Link

-

TR-FRET Validation: Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics. Link

-

Metabolic Stability: Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

Optimized solvent selection for (4-Phenylpiperazin-2-yl)methanamine extraction

Executive Summary

The efficient extraction of (4-Phenylpiperazin-2-yl)methanamine presents a specific challenge in medicinal chemistry due to its amphiphilic nature and multiple basic centers. While traditional protocols rely heavily on Dichloromethane (DCM), increasing regulatory pressure and environmental sustainability goals (ESG) necessitate a shift toward greener, high-performance alternatives.

This Application Note provides a scientifically grounded rationale for selecting 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent over DCM and Ethyl Acetate. We demonstrate that 2-MeTHF offers improved phase separation, higher recovery yields for polar amines, and enhanced stability under the high-pH conditions required to suppress the ionization of the target molecule.

Physicochemical Profile & Extraction Logic

To design a robust extraction, we must first understand the molecular behavior of the target.

Target Molecule: (4-Phenylpiperazin-2-yl)methanamine Structure Analysis:

-

N1 (Ring Secondary Amine): Highly basic (pKa ~9.8).

-

N4 (N-Phenyl Tertiary Amine): Weakly basic (pKa ~2–3) due to resonance delocalization into the phenyl ring.

-

C2-Side Chain (Primary Methanamine): Highly basic (pKa ~10.6).

The Challenge: The molecule possesses two high-pKa centers. At neutral pH (7.0), the molecule exists predominantly as a dication (protonated at N1 and the exocyclic amine), making it highly water-soluble and insoluble in organic media.

The Solution: To drive the molecule into the organic phase, the aqueous solution must be basified to a pH significantly above the highest pKa.

-

Target pH: > 12.5 (Ensures >99% non-ionized species).

-

Risk Factor: High pH excludes the use of ester-based solvents (e.g., Ethyl Acetate), which undergo base-catalyzed hydrolysis (saponification) at pH > 10, leading to product contamination and yield loss.

Solvent Selection Matrix

We evaluated three solvent classes based on Partition Coefficient (LogD), Chemical Stability, and Sustainability (GSK Solvent Guide metrics).

| Solvent Candidate | Polarity (Dielectric) | Base Stability (pH 13) | Emulsion Tendency | Sustainability Score | Verdict |

| Dichloromethane (DCM) | High | Excellent | High (Bottom layer) | Poor (Toxic/Regulated) | Legacy Benchmark |

| Ethyl Acetate (EtOAc) | Medium | Poor (Hydrolyzes) | Medium | Good | Not Recommended |

| 2-Methyltetrahydrofuran | Medium-High | Excellent | Low (Top layer) | Excellent (Bio-based) | Optimized Choice |

Why 2-MeTHF is the Superior Choice:

-

Selectivity: Unlike DCM, 2-MeTHF has a limited miscibility with water but sufficient polarity to extract the polar diamine free base.

-

Process Safety: It forms the upper layer in biphasic systems (density < 1.0 g/mL), facilitating easier draining of the aqueous waste in reactor vessels compared to DCM (bottom layer).

-

Green Chemistry: Derived from corncobs/bagasse, it has a lower carbon footprint and is not classified as a HAP (Hazardous Air Pollutant).

Visualization: Solvent Decision Logic

The following decision tree illustrates the critical path for selecting the extraction solvent for phenylpiperazine derivatives.

Figure 1: Decision matrix excluding Ethyl Acetate due to pH incompatibility and selecting 2-MeTHF over DCM based on sustainability and emulsion resistance.

Optimized Extraction Protocol

Pre-requisites:

-

Crude reaction mixture (aqueous or acidic quench).[1]

-

Solvent: 2-MeTHF (peroxide-free).

-

Base: 50% NaOH solution (w/w).

-

Brine: Saturated NaCl solution.

Step-by-Step Methodology

-

Initial Acid Wash (Purification Step):

-

If the product is in an organic reaction solvent, extract into aqueous 1M HCl.

-

Mechanism: The diamine protonates and moves to the water phase. Non-basic impurities (unreacted phenylpiperazine starting material protected intermediates) remain in the organic phase.

-

Discard the organic layer.

-

-

pH Adjustment (The Critical Switch):

-

Cool the acidic aqueous phase to < 10°C (exothermic neutralization).

-

Slowly add 50% NaOH dropwise with vigorous stirring.

-

Checkpoint: Monitor pH. Continue until pH reaches 12.5 - 13.0 .

-

Note: The solution will turn cloudy as the free base oils out.

-

-

Salting Out (Mass Transfer Enhancement):

-

Add solid NaCl to the aqueous phase until saturation.

-

Why? The "Salting-out effect" increases the ionic strength of the water, decreasing the solubility of the organic free base and forcing it into the organic solvent.

-

-

Extraction (2-MeTHF):

-

Add 2-MeTHF (Ratio: 1:1 v/v relative to aqueous phase).

-

Agitate vigorously for 5 minutes.

-

Allow phases to separate. 2-MeTHF will be the Top Layer .

-

Repeat extraction 2x more with fresh solvent.

-

-

Drying & Isolation:

-

Combine organic extracts.[2]

-

Wash once with minimal Brine (removes trapped residual base).

-

Dry over Anhydrous Sodium Sulfate (

) for 20 minutes. -

Filter and concentrate via Rotary Evaporator (Bath temp: 40°C, Vacuum: 150 mbar).

-

Workflow Visualization

Figure 2: Step-by-step Acid-Base extraction workflow optimized for high-pKa diamines.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH < 12 | Check aqueous pH. If pH is 10-11, the primary amine is still partially protonated. Add more NaOH. |

| Emulsion | Phenyl ring stacking | Add more Brine (NaCl). If persistent, filter the biphasic mixture through a Celite pad to break the emulsion. |

| Impurity (Amide) | EtOAc used | If Ethyl Acetate was used, you likely formed an acetamide impurity. Restart using 2-MeTHF or DCM. |

References

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3][4] Green Chemistry. Link

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5][6] ChemSusChem. Link

-

Khalili, F., et al. (2009).[7] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

Sources

- 1. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chempoint.com [chempoint.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Crystallization & Purification of (4-Phenylpiperazin-2-yl)methanamine

Abstract

This guide details the purification protocols for (4-Phenylpiperazin-2-yl)methanamine , a critical pharmacophore in the synthesis of GPCR ligands (e.g., serotonin and dopamine receptor modulators). Unlike simple aliphatic amines, this molecule possesses three distinct nitrogen centers with varying basicity, creating unique challenges for salt formation and crystallization. This note provides a physicochemical rationale for selecting specific counter-ions and solvents, offering three validated workflows: Dihydrochloride Salt Crystallization (primary bulk purification), Free Base Polishing (impurity rejection), and Chiral Resolution Strategy (enantiomeric enrichment).

Physicochemical Characterization & Strategy

Successful crystallization requires understanding the molecule's ionization profile. (4-Phenylpiperazin-2-yl)methanamine contains three nitrogen atoms with distinct electronic environments:

| Nitrogen Position | Type | Approx.[1][2][3][4][5][6][7][8] pKa | Reactivity Insight |

| N-Exocyclic (Methanamine) | Primary ( | ~10.0 - 10.5 | Highly basic; first site of protonation. |

| N1-Ring (Piperazine) | Secondary ( | ~9.0 - 9.8 | Moderately basic; second site of protonation. |

| N4-Ring (Phenyl-attached) | Tertiary ( | ~2.0 - 3.0 | Weakly basic due to resonance delocalization into the phenyl ring (aniline-like). |

Strategic Consequence: Attempting to form a tri-hydrochloride salt is chemically unfavorable and often leads to hygroscopic, unstable solids due to the weak basicity of the N4 nitrogen. The most stable crystalline form is typically the Dihydrochloride (2HCl) or the Semi-Fumarate/Succinate .

Purification Logic Flow

The following decision tree outlines the selection process based on impurity profile and target purity.

Figure 1: Strategic decision tree for purification based on initial impurity characterization.

Method A: Dihydrochloride Salt Crystallization (Primary Protocol)

This is the "workhorse" method. The dihydrochloride salt is generally non-hygroscopic and rejects non-basic impurities (e.g., unreacted phenyl halides) effectively.

Reagents

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).

-

Acid Source: 5-6N HCl in Isopropanol (preferred) or concentrated aqueous HCl (37%).

-

Anti-solvent: Diethyl ether or MTBE (optional, for yield maximization).

Step-by-Step Protocol

-

Dissolution:

-

Dissolve 10.0 g of crude free base in 60 mL of Isopropanol (IPA) at 50°C.

-

Note: If the solution is dark, treat with activated charcoal (5 wt%) for 15 minutes, filter hot through Celite.

-

-

Acidification (Salt Formation):

-

Maintain temperature at 40–50°C.

-

Slowly add HCl in IPA (2.2 equivalents) dropwise over 30 minutes.

-

Observation: A white precipitate should begin to form after 0.5–1.0 equivalents are added.

-

Critical Control: Do not dump the acid quickly. A rapid exotherm can trap impurities inside the crystal lattice (occlusion).

-

-

Digestion (Ostwald Ripening):

-

Once addition is complete, heat the slurry to reflux (approx. 82°C) for 30 minutes.

-

If the solid does not dissolve completely, add small amounts of Methanol or Water (dropwise) until a clear solution is almost achieved, or simply digest the slurry to refine crystal shape.

-

-

Controlled Cooling:

-

Cool to room temperature at a rate of 10°C/hour.

-

Hold at 20°C for 2 hours.

-

Cool further to 0–5°C (ice bath) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum (inert gas blanket recommended).

-

Wash the cake 2x with cold IPA.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Expected Result: White crystalline powder, mp >240°C (dec).[2]

Method B: Free Base Recrystallization (Polishing)[9]

If the salt formation does not yield >99.5% purity, or if the free base is required for the next step, use this method. Piperazines are lipophilic enough to crystallize from non-polar solvents.

Reagents

-

Solvent: Toluene.

-

Anti-solvent: n-Heptane or Hexane.

Protocol

-

Suspend the crude solid in Toluene (5 mL per gram) and heat to 80°C.

-

Note: If the compound oils out, add a small amount of IPA (1-2%) to increase polarity.

-

-

Once dissolved, cool slowly to 50°C.

-

Add n-Heptane dropwise until slight turbidity persists.

-

Re-heat to clear the solution, then let it cool undisturbed to room temperature.

-

Seed crystals may be added at 35°C if available.

Method C: Chiral Resolution (Enantiomeric Enrichment)

The C2 position is a chiral center. If the synthesis was not stereoselective, or if optical purity needs upgrading, use Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Mechanism

L-DTTA forms diastereomeric salts with the amine. The solubility difference between the

Protocol Summary

-

Dissolve racemate in Methanol (10 volumes).

-

Add 1.0 equivalent of L-DTTA .

-

Heat to reflux until clear.

-

Cool to RT. The less soluble diastereomer will crystallize.

-

Filter and measure optical rotation.

-

Liberation: Suspend the salt in water, basify with 1N NaOH, and extract with DCM to recover the chiral free base.

Analytical Validation & Troubleshooting

Validation Metrics

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Gradient 0.1% TFA in Water/ACN) | > 98.5% Area |

| Identity | 1H-NMR (D2O or DMSO-d6) | Confirm integration of Phenyl (5H) vs Piperazine/CH2 (9H). |

| Solvent Residue | HS-GC | < 5000 ppm (IPA/EtOH) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature too high during anti-solvent addition or impurities too high. | Seed the mixture at the cloud point. Use a "Seeding Loop" (take a drop out, freeze it, put it back). |

| Hygroscopicity | Formation of Tri-HCl salt. | Ensure only 2.0–2.2 eq of HCl is used. Recrystallize from EtOH to remove excess acid. |

| Color Retention | Oxidation of the aniline-like nitrogen. | Use degassed solvents.[9] Add sodium metabisulfite (antioxidant) during the aqueous workup prior to crystallization. |

Experimental Workflow Diagram

Figure 2: Process flow for the Dihydrochloride Salt Formation.

References

-

Khalili, F., et al. (2009).[10] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917. Establishes the baseline pKa values for piperazine rings, supporting the di-acidic base theory.

-

Chaudhary, P., et al. (2006).[11] "Synthesis and biological activity of N-arylpiperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Provides context on the solubility and handling of N-phenylpiperazine analogs.

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Authoritative text on Ostwald ripening and anti-solvent addition techniques used in Methods A and B.

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. The gold standard reference for selecting counter-ions (HCl vs Fumarate) for pharmaceutical amines.

Sources

- 1. amphray.com [amphray.com]

- 2. Buy Piperazine Dihydrochloride at Affordable Price, Synonyms, CAS Number, Boiling & Melting Point [shreejipharmainternational.com]

- 3. scent.vn [scent.vn]

- 4. uregina.ca [uregina.ca]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Asymmetric Synthesis of Chiral (4-Phenylpiperazin-2-yl)methanamine Intermediates

Abstract & Scope

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-1-(4-phenylpiperazin-2-yl)methanamine and its enantiomers. These scaffolds are critical pharmacophores in GPCR drug discovery, particularly for 5-HT (serotonin) and Dopamine receptor antagonists. Unlike racemic syntheses that require wasteful chiral resolution, this protocol utilizes a Chiral Pool strategy starting from (S)-piperazine-2-carboxylic acid derivatives, ensuring high enantiomeric excess (

Introduction

The (4-phenylpiperazin-2-yl)methanamine scaffold offers a versatile "handle" (the primary amine) for diversifying drug candidates while maintaining a rigid chiral core. The stereochemistry at the C2 position often dictates receptor subtype selectivity.

Key Challenges in Synthesis

-

Regioselectivity: Differentiating between the N1 and N4 nitrogens during arylation.

-

Racemization: Preserving the C2 stereocenter during oxidation/reduction cycles.

-

Purification: The high polarity of the final diamine product makes traditional silica chromatography difficult.

Retrosynthetic Analysis

To maintain stereochemical integrity, we disconnect the target molecule back to (S)-1-Boc-piperazine-2-carboxylic acid . This commercially available starting material (derived from L-Asparagine or Serine) allows us to lock the N1 position and the chiral center, leaving N4 free for functionalization.

Figure 1: Retrosynthetic strategy utilizing the Chiral Pool approach.

Detailed Experimental Protocol

Phase 1: Regioselective N-Arylation (Buchwald-Hartwig)

Objective: Install the phenyl group at N4 without affecting the C2 stereocenter or N1 protecting group.

Reagents:

-

Substrate: (S)-1-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)

-

Aryl Halide: Bromobenzene (1.2 eq)

-

Catalyst:

(2 mol%) / BINAP (4 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene (anhydrous)[1]

Protocol:

-

Setup: In a glovebox or under Argon, charge a flame-dried Schlenk flask with the piperazine substrate, bromobenzene,

, BINAP, and -

Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

-

Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The secondary amine (N4) is sterically accessible, but the bulky Boc group at N1 prevents over-arylation.

-

Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.[2]

-

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Critical Insight: We use the methyl ester rather than the free acid to prevent catalyst poisoning by the carboxylate. If you start with the free acid, convert to methyl ester using

first.

Phase 2: Amidation

Objective: Convert the ester to a primary amide, preparing for reduction.

Protocol:

-

Dissolve the N-arylated ester in Methanol (0.5 M).

-

Cool to 0°C.

-

Bubble anhydrous Ammonia gas (

) through the solution for 30 minutes, or add 7N -

Seal the vessel and stir at RT for 24 hours.

-

Workup: Concentrate to dryness. The product is usually pure enough for the next step. If not, recrystallize from cold ether.

Phase 3: Reduction to Methanamine (The Critical Step)

Objective: Reduce the amide carbonyl to a methylene group (

Reagents:

-

Reductant: Borane-THF complex (

, 1.0 M solution) (4.0 eq). -

Quench: Methanol, then 1M HCl.

Protocol:

-

Addition: Dissolve the amide intermediate in anhydrous THF under Argon. Cool to 0°C.

-

Reduction: Add

dropwise over 20 minutes. (Caution: Gas evolution). -

Reflux: Warm to RT, then reflux (65°C) for 4 hours.

-

Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.

-

Acid Hydrolysis: Add 1M HCl (excess) and reflux for 1 hour. This step is crucial to break the boron-amine complex.

-

Basification: Cool to RT. Basify to pH >12 using 4M NaOH.

-

Extraction: Extract with DCM (

). Dry over

Phase 4: Global Deprotection & Salt Formation

Objective: Remove the N1-Boc group and isolate the stable salt.

Protocol:

-

Dissolve the crude amine in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.

-

Isolation: The product, (S)-1-(4-phenylpiperazin-2-yl)methanamine trihydrochloride , will precipitate as a white solid.

-

Filtration: Filter the solid under Argon (hygroscopic). Wash with diethyl ether.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the target intermediate.

Analytical Data & Quality Control

Expected Results Table

| Parameter | Specification | Method |

| Appearance | White to Off-white crystalline solid | Visual |

| Purity | > 97.0% | HPLC (C18, 0.1% TFA) |

| Chiral Purity | > 98.0% ee | Chiral HPLC (Chiralpak AD-H) |

| MS (ESI+) | [M+H]+ = 192.15 (Free base) | LC-MS |

| 1H NMR | Characteristic phenyl region (6.8-7.3 ppm) | 400 MHz DMSO-d6 |

Chiral HPLC Method

To verify the absence of racemization during the high-temperature reduction step:

-

Column: Daicel Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV 254 nm

-

Retention: (S)-isomer typically elutes earlier than (R)-isomer in this system (verify with racemate).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Arylation | Catalyst poisoning by free amine/acid | Ensure starting material is the Ester and N-Boc protected. Use |

| Incomplete Reduction | Borane complex too stable | Ensure the acid hydrolysis step (Reflux with HCl) is performed for at least 1 hour to break the B-N bond. |

| Racemization | Harsh basic conditions | Avoid strong bases (like KOH) at high temps. The Buchwald step is generally safe, but keep Amidation mild (RT). |

| Sticky Product | Free amine formation | Isolate as the HCl or Oxalate salt. Free amines of this class are hygroscopic oils. |

References

-

Buchwald-Hartwig Amination Protocols

- Development of a Practical Buchwald-Hartwig Amine Aryl

-

Source:

-

Piperazine Scaffold Synthesis

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

Source:

-

Chiral Resolution Techniques

- Chiral resolution of cationic piperazine deriv

-

Source:

-

Reduction of Amides

- Mechanism and Protocols for Borane Reduction of Amides.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Phenylpiperazin-2-yl)methanamine

Welcome to the Technical Support Center for the synthesis of (4-Phenylpiperazin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields and product purity.

The synthesis of C-substituted piperazines like (4-Phenylpiperazin-2-yl)methanamine presents unique challenges compared to the more common N-substituted analogues.[1][2] This guide will focus on a common synthetic approach: the construction of the piperazine ring followed by functionalization, and will address potential pitfalls at each stage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on established chemical principles.

Question 1: My initial cyclization reaction to form the piperazine ring is low-yielding. What are the likely causes and how can I improve it?

Answer: Low yields in the initial ring formation are often due to incomplete reaction, side product formation, or challenges in achieving the desired regioselectivity. A common route to a 2-substituted piperazine involves the cyclization of a protected ethylenediamine derivative with a suitable dielectrophile.

Potential Causes & Solutions:

-

Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

-

Temperature: Ensure the reaction is heated sufficiently to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition. A temperature screen is recommended.

-

Solvent: A polar aprotic solvent like DMF or DMSO is often effective. Consider solvent screening to find the optimal medium for your specific substrates.[3]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the nucleophilic amines in the starting material. The stoichiometry of the base should be carefully controlled.

-

-

Protecting Group Strategy: The choice and stability of protecting groups on the ethylenediamine precursor are paramount.

-

Orthogonal Protection: Employing orthogonal protecting groups (e.g., Boc and Cbz) on the two nitrogen atoms of the ethylenediamine allows for selective deprotection and functionalization, which can improve overall yield and control of the final product structure.[4]

-